Methyl vaccenate

Catalog No.
S3722973
CAS No.
52380-33-3
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl vaccenate

CAS Number

52380-33-3

Product Name

Methyl vaccenate

IUPAC Name

methyl (E)-octadec-11-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+

InChI Key

PVVODBCDJBGMJL-CMDGGOBGSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC

Description

The exact mass of the compound Methyl vaccenate is 296.271530387 g/mol and the complexity rating of the compound is 246. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl vaccenate is a methyl ester derived from vaccenic acid, a naturally occurring fatty acid predominantly found in animal fats. The compound exhibits a double bond configuration at the 11th position of the fatty acid chain, which contributes to its unique properties and reactivity. As an unsaturated fatty acid methyl ester, it is characterized by its relatively low melting point and volatility compared to saturated fatty acids, making it useful in various applications .

Typical of unsaturated fatty acids:

  • Hydrogenation: It can undergo hydrogenation to form saturated fatty acids when treated with hydrogen gas in the presence of a catalyst.
  • Oxidation: The double bond in methyl vaccenate makes it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidized products, which can be significant in biological systems .
  • Esterification: Methyl vaccenate can react with alcohols to form new esters, a reaction that is often utilized in organic synthesis.

Methyl vaccenate has been studied for its biological activities, particularly in relation to its effects on cellular processes. It has been shown to influence lipid metabolism and may play a role in modulating inflammatory responses. Its structural similarity to other fatty acids allows it to interact with various biological pathways, potentially affecting cell signaling and gene expression .

Several methods exist for synthesizing methyl vaccenate:

  • Transesterification: This method involves reacting vaccenic acid with methanol in the presence of a catalyst (often sodium methoxide) to produce methyl vaccenate.
  • Acetylation: Methyl vaccenate can also be synthesized through the acetylation of vaccenic acid, which involves adding an acetyl group to the fatty acid .
  • Direct Esterification: The direct reaction between vaccenic acid and methanol under acidic conditions can yield methyl vaccenate as well.

Methyl vaccenate has various applications:

  • Biochemical Research: Due to its role as a fatty acid methyl ester, it serves as a standard reference material in lipid research and analysis.
  • Food Industry: It may be used as an additive or flavoring agent due to its unique properties.
  • Pharmaceuticals: Research into its biological activity suggests potential therapeutic applications, particularly related to metabolic disorders .

Studies have indicated that methyl vaccenate interacts with various biological systems. It may influence membrane fluidity and affect enzyme activity related to lipid metabolism. Additionally, its oxidative stability makes it a subject of interest in studies related to oxidative stress and inflammation .

Methyl vaccenate shares structural similarities with several other compounds. Here are some key comparisons:

Compound NameStructure CharacteristicsUnique Features
Methyl palmitateSaturated fatty acid methyl esterHigher melting point; less reactive than methyl vaccenate
Methyl oleateUnsaturated fatty acid methyl esterContains a double bond at the 9th position
Methyl linoleateUnsaturated fatty acid methyl esterHas two double bonds; more prone to oxidation
Methyl trans-vaccenateStructural isomer of methyl vaccenateDifferent configuration at the double bond

Methyl vaccenate's unique position as an unsaturated fatty acid methyl ester with specific biological activities sets it apart from these similar compounds, making it valuable for both research and practical applications.

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 g/mol

Monoisotopic Mass

296.271530387 g/mol

Heavy Atom Count

21

UNII

6O9MGA9PP2

Wikipedia

Methyl vaccenate

Dates

Modify: 2023-07-27

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